molecular formula C15H22N2O3 B1600175 (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide CAS No. 84226-04-0

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide

Cat. No. B1600175
CAS RN: 84226-04-0
M. Wt: 278.35 g/mol
InChI Key: MVWKVVFFVMXULU-NSHDSACASA-N
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Description

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide, also known as SR9011, is a synthetic compound that has recently gained attention in the field of scientific research. It belongs to a class of compounds known as REV-ERB agonists, which have been shown to have potential therapeutic applications in a variety of diseases.

Mechanism of Action

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide acts as an agonist for the nuclear receptor REV-ERB, which is involved in the regulation of circadian rhythm and metabolism. By activating REV-ERB, this compound can regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. This leads to improved metabolic function and reduced inflammation, which may underlie its therapeutic effects in various diseases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose and lipid metabolism, reduced inflammation, and anti-tumor effects. It has also been shown to improve exercise endurance and muscle function in animal models. These effects are likely mediated through the activation of REV-ERB and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide in lab experiments is its specificity for REV-ERB, which allows for the selective activation of this receptor without affecting other signaling pathways. However, one limitation is that this compound is a synthetic compound that may have off-target effects or toxicity at high doses. Careful dose-response studies and toxicity testing are necessary to ensure its safety and efficacy in lab experiments.

Future Directions

The potential therapeutic applications of (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide are still being explored, and there are several future directions for research in this area. One direction is to investigate its effects on circadian rhythm and sleep, as REV-ERB is involved in the regulation of these processes. Another direction is to explore its potential as a treatment for neurodegenerative diseases, as REV-ERB has been shown to play a role in neuronal function and survival. Finally, the development of more selective and potent REV-ERB agonists may lead to improved therapeutic options for a variety of diseases.

Scientific Research Applications

(S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide has been shown to have potential therapeutic applications in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in animal models of atherosclerosis. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-17-9-5-6-11(17)10-16-15(19)14-12(18)7-4-8-13(14)20-2/h4,7-8,11,18H,3,5-6,9-10H2,1-2H3,(H,16,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWKVVFFVMXULU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC=C2OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449797
Record name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84226-04-0
Record name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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